molecular formula C13H16ClNO B8152872 3-Chloro-N,N-diethyl-5-vinylbenzamide

3-Chloro-N,N-diethyl-5-vinylbenzamide

Cat. No.: B8152872
M. Wt: 237.72 g/mol
InChI Key: FAFGJOMEYNRSHJ-UHFFFAOYSA-N
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Description

3-Chloro-N,N-diethyl-5-vinylbenzamide is a benzamide derivative characterized by a chlorine atom at the 3-position, a vinyl group at the 5-position of the benzene ring, and N,N-diethyl substitution on the amide nitrogen (molecular formula: C₁₃H₁₆ClNO; molecular weight: 237.7 g/mol).

Properties

IUPAC Name

3-chloro-5-ethenyl-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-4-10-7-11(9-12(14)8-10)13(16)15(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFGJOMEYNRSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-diethyl-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and N,N-diethylamine.

    Reaction: The 3-chlorobenzoyl chloride is reacted with N,N-diethylamine in the presence of a base such as triethylamine to form 3-chloro-N,N-diethylbenzamide.

Industrial Production Methods

Industrial production of 3-Chloro-N,N-diethyl-5-vinylbenzamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 3-chlorobenzoyl chloride and N,N-diethylamine.

    Catalysts and Solvents: Employing industrial-grade catalysts and solvents to optimize the reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-diethyl-5-vinylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the vinyl group.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Substitution of the chlorine atom can yield various substituted benzamides.

    Oxidation: Oxidation of the vinyl group can produce aldehydes or carboxylic acids.

    Reduction: Reduction of the vinyl group can lead to the formation of ethyl derivatives.

Scientific Research Applications

3-Chloro-N,N-diethyl-5-vinylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-diethyl-5-vinylbenzamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-chloro-N,N-diethyl-5-vinylbenzamide with structurally or functionally related benzamide derivatives, highlighting substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparison

Compound Name Substituents (Position) Nitrogen Substituent Molecular Weight (g/mol) Key Features/Activities References
3-Chloro-N,N-diethyl-5-vinylbenzamide Cl (3), Vinyl (5) N,N-diethyl 237.7 High lipophilicity; potential for CNS activity
3-Chloro-N,N-dimethylbenzamide Cl (3) N,N-dimethyl 183.6 Simpler analog; higher solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide CH₃ (3) 2-Hydroxy-1,1-dimethylethyl 207.3 N,O-bidentate directing group for metal catalysis
3-Chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide Cl (3) Thiadiazolyl group 414.9 Heterocyclic substituent; potential bioactivity
2-Amino-5-chloro-N,3-dimethylbenzamide Cl (5), NH₂ (2) N,3-dimethyl 198.6 Enhanced polarity due to amino group
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide Cl (3) 1,3-Benzodioxolyl 275.7 Aromatic N-substituent; electron-rich ring

Key Observations:

  • Nitrogen Substituents: Diethyl groups in the target compound increase lipophilicity compared to dimethyl () or hydroxyalkyl () analogs.
  • Substituent Positions: Chlorine at position 3 (meta to the amide group) is common in analogs, but 2-amino-5-chloro-N,3-dimethylbenzamide () demonstrates how substituent position (Cl at 5, NH₂ at 2) alters polarity and reactivity.
  • Physicochemical Properties: The vinyl group in the target compound may reduce solubility compared to polar substituents like hydroxyl () or amino ().

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